molecular formula C14H20ClNO3 B1397592 Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1219972-28-7

Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

Cat. No. B1397592
M. Wt: 285.76 g/mol
InChI Key: AQRZAUITYPGFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for “Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride” is C14H20ClNO3 . The molecular weight is 285.7665 .

Scientific Research Applications

Cognitive Enhancement Properties

Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, as a part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising effects in cognitive enhancement. Studies conducted on rodent and primate models have demonstrated its potential in improving cognitive functions. This compound has also exhibited anxiolytic activity in rodent models. Its reduced propensity to activate peripheral ganglionic type receptors makes it an attractive candidate for treating cognitive disorders (Lin et al., 1997).

Electrochromic Properties

Research on pyrrole derivatives related to Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride has explored their electrochromic properties. Studies have focused on the synthesis and electrochromic characterization of such compounds, indicating their potential application in developing new materials with tunable optical properties (Almeida et al., 2017).

Photophysical Properties

Research into methyl salicylate derivatives, closely related to Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, has uncovered insights into their photophysical properties. These studies provide valuable information for the development of new materials with specific optical and electronic characteristics (Yoon et al., 2019).

Anti-Juvenile Hormone Activity

In the realm of entomology, derivatives of Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride have been studied for their anti-juvenile hormone activity. Compounds in this category have demonstrated efficacy in inducing precocious metamorphosis in insect larvae, particularly in the silkworm, Bombyx mori. This research offers potential applications in pest control and insect life cycle management (Fujita et al., 2005).

properties

IUPAC Name

methyl 4-(pyrrolidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-4-2-11(3-5-13)9-18-10-12-6-7-15-8-12;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRZAUITYPGFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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